(S)-4-Aminochroman-8-carboxylic acid
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Overview
Description
(S)-4-Aminochroman-8-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a chroman ring system, which is a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of an amino group at the 4-position and a carboxylic acid group at the 8-position makes it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Aminochroman-8-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Amination: Introduction of the amino group at the 4-position can be achieved through nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group at the 8-position can be introduced via carboxylation reactions, often using Grignard reagents or other organometallic intermediates
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: (S)-4-Aminochroman-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating mixtures (HNO₃/H₂SO₄) are employed for substitution reactions
Major Products:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(S)-4-Aminochroman-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (S)-4-Aminochroman-8-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation
Comparison with Similar Compounds
4-Aminochroman-8-carboxylic acid: Lacks the chiral center, making it less specific in its interactions.
4-Hydroxychroman-8-carboxylic acid: Contains a hydroxyl group instead of an amino group, altering its reactivity and applications.
4-Aminochroman-7-carboxylic acid: The carboxylic acid group is positioned differently, affecting its chemical behavior
Uniqueness: (S)-4-Aminochroman-8-carboxylic acid stands out due to its chiral nature, which imparts specificity in biological interactions and enhances its potential as a therapeutic agent.
Properties
Molecular Formula |
C10H11NO3 |
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Molecular Weight |
193.20 g/mol |
IUPAC Name |
(4S)-4-amino-3,4-dihydro-2H-chromene-8-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c11-8-4-5-14-9-6(8)2-1-3-7(9)10(12)13/h1-3,8H,4-5,11H2,(H,12,13)/t8-/m0/s1 |
InChI Key |
QRJZDAQMJZIVIE-QMMMGPOBSA-N |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=CC=C2C(=O)O |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2C(=O)O |
Origin of Product |
United States |
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